1-{2-[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(naphthalen-1-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
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Overview
Description
1-{2-[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(naphthalen-1-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex organic compound that features multiple aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indazole and triazole rings, followed by the introduction of the methoxybenzylidene and naphthyl groups. Common synthetic methods may include:
Cyclization reactions: to form the indazole and triazole rings.
Aldol condensation: to introduce the methoxybenzylidene group.
Nucleophilic substitution: to attach the naphthyl group.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Scale-up processes: to transition from laboratory to industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysts: Potential use as a catalyst in organic reactions.
Ligands: Use in coordination chemistry to form metal complexes.
Biology
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Biological Probes: Use in studying biological pathways and mechanisms.
Medicine
Diagnostics: Use in imaging or diagnostic assays.
Industry
Materials Science: Use in the development of new materials with unique properties.
Polymer Chemistry: Potential incorporation into polymers for enhanced performance.
Mechanism of Action
The mechanism of action of this compound would depend on its specific applications. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
Indazole derivatives: Compounds with similar indazole structures.
Triazole derivatives: Compounds featuring triazole rings.
Methoxybenzylidene compounds: Compounds with methoxybenzylidene groups.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups and heterocyclic structures, which may confer unique chemical and biological properties. Its specific arrangement of atoms and functional groups could result in distinct reactivity and interactions compared to similar compounds.
Properties
Molecular Formula |
C38H34N6O5 |
---|---|
Molecular Weight |
654.7 g/mol |
IUPAC Name |
3-[2-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-naphthalen-1-yl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
InChI |
InChI=1S/C38H34N6O5/c1-48-27-17-13-23(14-18-27)21-26-9-5-11-30-33(26)40-44(35(30)25-15-19-28(49-2)20-16-25)32(45)22-42-36-34(39-41-42)37(46)43(38(36)47)31-12-6-8-24-7-3-4-10-29(24)31/h3-4,6-8,10,12-21,30,34-36H,5,9,11,22H2,1-2H3/b26-21+ |
InChI Key |
QPBZIPRMOQRBMV-YYADALCUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CCCC3C2=NN(C3C4=CC=C(C=C4)OC)C(=O)CN5C6C(C(=O)N(C6=O)C7=CC=CC8=CC=CC=C87)N=N5 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)OC)C(=O)CN5C6C(C(=O)N(C6=O)C7=CC=CC8=CC=CC=C87)N=N5 |
Origin of Product |
United States |
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